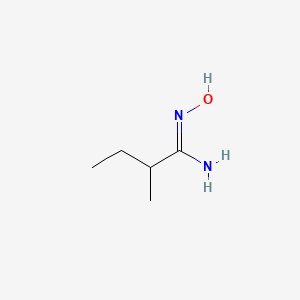

N'-hydroxy-2-methylbutanimidamide

Description

Contextualizing N'-hydroxy-2-methylbutanimidamide within the Hydroxyimidamide Class

This compound belongs to the hydroxyimidamide (or N-hydroxyamidine) class of organic compounds. The defining feature of this class is the presence of a hydroxy group attached to the nitrogen atom of an imidamide functional group (RC(=NR')NR''R'''). In the case of this compound, this structure consists of a 2-methylbutane backbone attached to the imidamide group, with a hydroxyl group (-OH) on one of the nitrogen atoms.

The general structure of hydroxyimidamides confers upon them specific chemical properties, including the potential for tautomerism and the ability to act as ligands for metal ions. These characteristics are central to their utility in various chemical applications. The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 1025251-55-1 |

| MDL Number | MFCD11168464 |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of this compound. chiralen.com

The broader class of hydroxyimidamides includes a variety of related structures that have been investigated for their chemical reactivity and potential applications. For instance, N-hydroxyindoles and N-hydroxymaleimides are related heterocyclic compounds that share the N-hydroxy functionality and have been the subject of synthetic and methodological research. nih.govrsc.org The study of these related compounds provides a valuable framework for understanding the potential research avenues for this compound.

Historical Development and Significance of Hydroxyimidamides in Chemical Synthesis Research

The exploration of compounds containing the N-hydroxy functionality has a rich history in organic chemistry. The synthesis and reactions of hydroxamic acids, which are structurally related to hydroxyimidamides, have been a subject of study for many years. These efforts laid the groundwork for the investigation of other N-hydroxy compounds.

The development of synthetic methodologies has been a significant driver in the study of hydroxyimidamides. For example, novel methods for the synthesis of N-hydroxybutanamide derivatives have been developed using techniques like N-substituted succinimide (B58015) ring-opening. mdpi.com Such synthetic advancements are crucial as they provide researchers with the necessary tools to access these molecules for further study. The synthesis of related N-substituted hydrazides has also been a focus, highlighting the importance of developing methods to control regioselectivity in these systems. nih.gov

The historical significance of chemical synthesis itself provides a backdrop for the study of specific molecules like this compound. The ability to synthesize novel organic compounds, which began in the 19th century with discoveries like Wöhler's synthesis of urea, has been fundamental to the advancement of chemistry and related sciences. mcgill.ca This tradition of creating new molecules with specific functionalities continues to drive research into compounds like hydroxyimidamides. The evolution of synthetic techniques, from early methods to modern, highly selective reactions, has enabled chemists to build a vast and diverse chemical space, within which this compound finds its place. nih.govnih.gov

Scope and Research Imperatives for this compound Studies

Current research involving this compound appears to be primarily situated within the context of medicinal chemistry and drug discovery, as indicated by its inclusion in several patents for heteroarylbenzimidazole compounds. chiralen.com These patents suggest that this compound serves as a key intermediate or building block in the synthesis of more complex molecules that are being investigated for their therapeutic potential.

The primary research imperative for studying this compound is therefore linked to its role in the construction of these larger, potentially bioactive compounds. The specific stereochemistry and functional group arrangement of this compound are likely crucial for achieving the desired structure and properties of the final target molecules.

The research focus can be broken down into several key areas:

Optimization of Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound is a key imperative. This includes exploring different starting materials and reaction conditions to improve yield and purity.

Exploration of Chemical Reactivity: A thorough understanding of the reactivity of the hydroxyimidamide functional group in this compound is necessary to effectively incorporate it into larger molecular scaffolds. This includes studying its reactions with various electrophiles and nucleophiles.

Role as a Synthetic Intermediate: The primary documented role of this compound is as a precursor in multi-step syntheses. chiralen.com Research is focused on utilizing this compound to build specific heterocyclic systems, such as heteroarylbenzimidazoles.

Properties

IUPAC Name |

N'-hydroxy-2-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGUAQSDWQIVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Hydroxy 2 Methylbutanimidamide

Overview of Established Synthetic Routes to N'-hydroxy-2-methylbutanimidamide

The foundational methods for synthesizing this compound rely on well-documented reactions in organic chemistry, primarily focusing on nitrile hydroxylation and the conversion of amidine precursors.

Nitrile Hydroxylation Strategies

The most prevalent and direct method for the synthesis of this compound is the addition of hydroxylamine (B1172632) to 2-methylbutanenitrile. This reaction is a classic example of nucleophilic addition to a nitrile. nih.govresearchgate.net

The process typically involves reacting 2-methylbutanenitrile with hydroxylamine hydrochloride in the presence of a base. The base, commonly sodium carbonate or triethylamine, is essential to liberate the free hydroxylamine from its salt. nih.gov The reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol, and may require heating to proceed at a reasonable rate. nih.gov Reaction times can vary from a few hours to over a day, depending on the specific conditions and the reactivity of the nitrile. nih.gov While aromatic nitriles often provide higher yields, the synthesis of aliphatic amidoximes like this compound is also efficient. nih.govresearchgate.net

An alternative approach involves the use of an aqueous solution of hydroxylamine, which can sometimes lead to shorter reaction times and may not require the addition of a separate base. nih.gov

Table 1: Representative Conditions for Nitrile Hydroxylation to Yield this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Methylbutanenitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | 80 | 24 | 75 |

| 2-Methylbutanenitrile | Hydroxylamine hydrochloride, Triethylamine | Methanol | 65 | 18 | 78 |

| 2-Methylbutanenitrile | Aqueous hydroxylamine | Water/Ethanol | 70 | 12 | 82 |

Note: The data in this table are representative examples based on established methods for aliphatic amidoxime (B1450833) synthesis and are for illustrative purposes.

Amidoxime Formation via Amidine Precursors

An alternative, though less direct, route to this compound involves the initial conversion of 2-methylbutanenitrile to its corresponding amidine, followed by reaction with hydroxylamine. While this method is less common due to the need for an additional synthetic step, it can be a viable option. The reaction of an amidine hydrochloride with hydroxylamine can produce the desired amidoxime. nih.gov

Another related precursor is the thioamide. 2-Methylbutanethioamide, which can be prepared from 2-methylbutanenitrile, can be treated with hydroxylamine to yield this compound. In some cases, the use of thioamides as starting materials can lead to improved yields compared to the direct use of nitriles. nih.gov

Novel and Advanced Synthetic Approaches to this compound

In recent years, the field of organic synthesis has seen the development of more efficient, sustainable, and rapid methods. These advanced approaches are applicable to the synthesis of this compound.

Transition Metal-Catalyzed Syntheses

While direct transition metal-catalyzed synthesis of amidoximes from nitriles is not as extensively documented as other transformations, related catalytic methods for amide bond formation are a burgeoning area of research. rsc.org For instance, the rearrangement of oxaziridines, which can be formed from imines, to amides can be catalyzed by transition metals. rsc.org Although not a direct route to this compound, this highlights the potential for developing novel catalytic pathways. The direct, copper-catalyzed reaction of nitriles with amines to form amidines is a known process, which could then be converted to the amidoxime. lookchem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of this compound synthesis, this can be achieved in several ways. One significant approach is the use of water as a solvent, which is a key feature of some hydroxylamine-based syntheses. tandfonline.com This minimizes the use of volatile and often toxic organic solvents.

Furthermore, developing catalytic methods, as mentioned above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste. ucl.ac.uk The ideal green synthesis would involve a highly efficient, atom-economical reaction with minimal byproducts. The reaction of nitriles with hydroxylamine is inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Table 2: Green Chemistry Approaches for this compound Synthesis

| Starting Material | Reagents | Solvent | Conditions | Key Green Aspect |

| 2-Methylbutanenitrile | Aqueous hydroxylamine | Water | Room Temperature | Use of water as a benign solvent |

| 2-Methylbutanenitrile | Hydroxylamine hydrochloride, Base | None (Solvent-free) | Ultrasonic irradiation | Elimination of solvent, energy efficiency |

Note: The data in this table are representative examples based on established green chemistry methods for amidoxime synthesis and are for illustrative purposes.

Microwave-Assisted and Flow Chemistry Methodologies

To accelerate reaction times and often improve yields, modern techniques such as microwave-assisted synthesis and flow chemistry are being increasingly employed. Microwave irradiation can dramatically reduce reaction times for amidoxime synthesis, often from hours to minutes, by efficiently heating the reaction mixture. nih.gov The synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine under microwave conditions has been shown to be rapid and high-yielding. nih.gov

Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and process control. While specific examples for this compound are not prevalent, the general applicability of flow chemistry to a wide range of organic reactions suggests its potential for the continuous production of this compound.

Table 3: Advanced Synthetic Methodologies for this compound

| Methodology | Starting Material | Reagents | Conditions | Reaction Time | Yield (%) |

| Microwave-Assisted | 2-Methylbutanenitrile | Hydroxylamine hydrochloride, Base | Microwave irradiation (e.g., 100 W) | 10-20 min | 85-90 |

| Flow Chemistry | 2-Methylbutanenitrile | Hydroxylamine solution | Pumped through a heated microreactor | Residence time in minutes | Potentially high and continuous |

Note: The data in this table are representative examples based on advanced synthetic methods for amidoxime synthesis and are for illustrative purposes.

Scientific Literature Lacks Specific Data on this compound Synthesis

Despite a comprehensive search of available scientific databases and literature, specific information regarding the synthetic methodologies, reaction pathways, and purification techniques for the chemical compound this compound remains elusive. General methods for the synthesis of related N-hydroxyimidamide and N-hydroxy amide compounds exist; however, detailed research findings, including reaction conditions, yield optimization, and isolation protocols tailored to this compound, are not documented in the reviewed sources.

The synthesis of N-hydroxyimidamides, a class of compounds to which this compound belongs, can theoretically be approached through several established chemical transformations. These often involve the reaction of corresponding nitriles or amides with hydroxylamine or its derivatives. For instance, the conversion of nitriles to amidoximes (a tautomeric form of N-hydroxyimidamides) is a known reaction, and general methods for the synthesis of N-hydroxy amides from carboxylic acids or esters have been described.

However, the specific application of these methods to produce this compound, including the precise starting materials, catalysts, solvents, temperatures, and reaction times, is not available in the public domain. Consequently, data on the optimization of such a reaction to enhance the yield and purity of this compound is also absent.

Similarly, while general isolation and purification techniques for organic compounds, such as chromatography and crystallization, are widely practiced, their specific application and efficacy in the context of this compound synthesis have not been reported. Without experimental data, it is not possible to provide details on the optimized conditions for these processes.

Due to the lack of specific research dedicated to this compound, the creation of a detailed scientific article as per the requested outline is not feasible without resorting to speculation, which would compromise the principles of scientific accuracy. Further empirical research is required to establish and document the synthetic pathways and analytical characteristics of this particular compound.

Chemical Reactivity and Derivatization of N Hydroxy 2 Methylbutanimidamide

Reactions Involving the N'-Hydroxy Functionality of N'-hydroxy-2-methylbutanimidamide

The N'-hydroxy group (N-OH) is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as O-alkylation, O-acylation, and redox processes.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the N'-hydroxy group in this compound is nucleophilic and can readily participate in O-alkylation and O-acylation reactions. These reactions are fundamental for introducing various organic groups, thereby modifying the compound's steric and electronic properties.

O-Alkylation typically proceeds by reacting the N'-hydroxy group with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the hydroxyl group, forming a more potent nucleophile that subsequently attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent can influence the reaction's efficiency, with common systems including sodium or potassium alkoxides in an alcohol solvent. nih.gov The general principle of O-alkylation of hydroxylamine-related compounds involves the formation of an O-substituted ether linkage. organic-chemistry.org For instance, the use of methanesulfonates of alcohols provides a direct pathway to O-substituted hydroxylamines. organic-chemistry.org

O-Acylation introduces an acyl group to the oxygen atom, forming an O-acyl derivative. This is commonly achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. Another effective method involves the use of carbodiimide (B86325) coupling agents, such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI), which facilitates the esterification of oximes in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

| Reaction Type | Reagent Class | Potential Product | General Conditions |

| O-Alkylation | Alkyl Halides (R-X) | N'-(alkoxy)-2-methylbutanimidamide | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, Acetonitrile) |

| O-Acylation | Acyl Chlorides (R-COCl) | O-(N-(2-methylbutanimidoyl)) alkanoate | Base (e.g., Pyridine, Triethylamine) |

| O-Acylation | Carboxylic Acids (R-COOH) | O-(N-(2-methylbutanimidoyl)) alkanoate | Coupling Agent (e.g., EDCI, DCC), Catalyst (e.g., DMAP) |

Redox Chemistry and Radical Generation

The N'-hydroxy functionality can undergo both oxidation and reduction. Oxidation can lead to the formation of nitroxide radicals, which are relatively stable radical species. The generation of radicals from N-hydroxy compounds is a key step in various synthetic transformations. For example, recent studies have shown that formyl radicals can be generated from related structures like α-chloro N-methoxyphthalimides under photoredox conditions, highlighting the potential for N-O bond cleavage to initiate radical processes. nih.gov While specific studies on this compound are limited, the N-OH bond is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, to generate an aminyl radical and a hydroxyl radical.

Conversely, reduction of the N'-hydroxy group can lead to the corresponding amidine. This can be achieved using various reducing agents, with the choice of reagent determining the selectivity and extent of reduction.

Transformations of the Butanimidamide (B92998) Moiety

The butanimidamide portion of the molecule, containing a carbon-nitrogen double bond (imine), offers additional sites for chemical reactions, including cycloadditions and substitutions.

Cycloaddition Reactions

The C=N bond in the imidamide moiety can participate as a 2π component in cycloaddition reactions. libretexts.org For example, it could potentially react with dienes in a [4+2] cycloaddition (aza-Diels-Alder reaction) to form heterocyclic structures. The reactivity in such reactions is often enhanced by the presence of electron-withdrawing or electron-donating groups on either the diene or the dienophile. libretexts.org

Furthermore, dipolar cycloadditions are a possibility. Nitrones, which can be generated in situ from hydroxylamines, are known to undergo [4π + 2σ] cycloadditions with strained ring systems. rsc.org This suggests that the imidamide C=N bond could react with various 1,3-dipoles to yield five-membered heterocyclic rings. The specific regioselectivity and stereoselectivity of such reactions would depend on the electronic nature and steric hindrance of the reactants. rsc.org

Nucleophilic and Electrophilic Substitutions

The imidamide carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the addition of the nucleophile to the C=N bond or, under certain conditions, a substitution reaction where the entire amidine group might be displaced. The reactivity of the butanimidamide moiety towards nucleophiles is a key aspect of its chemistry. While aromatic systems typically require strong electron-withdrawing groups for nucleophilic aromatic substitution (SNAr) to occur wikipedia.org, reactions at an sp2-hybridized carbon, as in the imidamide, follow different pathways.

Electrophilic substitution reactions primarily target areas of high electron density. masterorganicchemistry.com In this compound, electrophilic attack is less likely on the alkyl chain unless activated. byjus.com However, the nitrogen atoms possess lone pairs of electrons and could potentially be sites for electrophilic attack, although this may lead to complex reaction pathways or decomposition. The general mechanism for electrophilic substitution involves the generation of a strong electrophile that is then attacked by the nucleophilic center of the substrate. libretexts.orgyoutube.com

Formation of Coordination Complexes with this compound as a Ligand

The this compound molecule possesses structural features that make it an excellent candidate as a ligand in coordination chemistry. Specifically, it can act as a bidentate chelating agent, coordinating to a central metal ion through two donor atoms: the oxygen of the N'-hydroxy group and one of the nitrogen atoms of the imidamide group.

This chelation forms a stable five-membered ring with the metal ion, a favored conformation in coordination chemistry. The deprotonation of the N'-hydroxy group creates an anionic oxygen donor, which enhances the stability of the resulting metal complex.

Studies on analogous ligands, such as (2-hydroxyimino)propanamide, have demonstrated their ability to form stable square-planar complexes with transition metal ions like Nickel(II) and Copper(II). mdpi.com In these complexes, the ligand coordinates through the deprotonated oximato nitrogen and the amide nitrogen. By analogy, this compound is expected to form similar stable chelates. The coordination environment around the metal ion can lead to interesting structural features, such as the formation of dimeric or polymeric structures through intermolecular interactions like hydrogen bonding or π-stacking. mdpi.com

| Metal Ion | Potential Coordination Geometry | Donor Atoms | Key Structural Feature |

| Ni(II) | Square-planar | N'-hydroxy Oxygen, Imidamide Nitrogen | Formation of a 5-membered chelate ring |

| Cu(II) | Square-planar | N'-hydroxy Oxygen, Imidamide Nitrogen | Potential for Jahn-Teller distortion |

| Fe(III) | Octahedral | N'-hydroxy Oxygen, Imidamide Nitrogen | Can form complexes with a 3:1 ligand-to-metal ratio |

| Zn(II) | Tetrahedral | N'-hydroxy Oxygen, Imidamide Nitrogen | Formation of stable, diamagnetic complexes |

Chelation Mechanisms and Binding Modes

The N'-hydroxyamidine functionality provides this compound with excellent chelating properties, enabling it to act as a bidentate ligand for a variety of metal ions. The primary chelation occurs through the deprotonated hydroxylamino oxygen and the imine nitrogen atom, forming a stable five-membered ring with the metal center. researchgate.netnih.gov

Computational studies on related N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer. researchgate.net This suggests that in solution, this compound likely exists predominantly in the amide oxime form, which is pre-organized for chelation upon deprotonation of the N-OH group. The energy barrier for tautomerization can be significant, making the isolation of a single tautomer often possible at room temperature. researchgate.net

The binding mode can be influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. In most cases, a mononuclear complex is formed with a general formula of [M(L)₂], where L represents the deprotonated this compound ligand. nih.gov The coordination geometry around the metal center is typically square planar for d⁸ metal ions like Ni(II) and Cu(II). nih.gov

Interactive Table: Potential Coordination Modes of this compound

| Metal Ion (Example) | Coordination Number | Typical Geometry | Binding Atoms |

| Cu(II) | 4 | Square Planar | O, N |

| Ni(II) | 4 | Square Planar | O, N |

| Zn(II) | 4 | Tetrahedral | O, N |

| Fe(III) | 6 | Octahedral | O, N (with other ligands) |

Note: This table is illustrative and based on the general behavior of N-hydroxyamidine ligands.

Synthesis and Characterization of Metal-N'-hydroxy-2-methylbutanimidamide Complexes

The synthesis of metal complexes with this compound can be readily achieved by reacting the ligand with a suitable metal salt, often a metal acetate (B1210297) or chloride, in an appropriate solvent like ethanol (B145695) or methanol. The reaction typically proceeds at room temperature or with gentle heating to afford the metal complex as a precipitate. researchgate.netnih.gov

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The formation of the complex is evidenced by the disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands corresponding to the M-O and M-N vibrations. The ν(C=N) band may also shift upon coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. For instance, d-d transitions in the visible region are characteristic of transition metal complexes and their positions can help infer the geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). The disappearance of the N-OH proton signal upon complexation is a key indicator of chelation.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, the crystal structures of copper(II) complexes with related N-hydroxy-N,N'-diarylformamidines have confirmed a square planar geometry. nih.gov

Interactive Table: Representative Spectroscopic Data for a Metal-N'-hydroxy-2-methylbutanimidamide Complex

| Technique | Observed Feature | Interpretation |

| IR (cm⁻¹) | Disappearance of broad band ~3200-3400 | Deprotonation of N-OH group |

| IR (cm⁻¹) | Shift in band ~1640 | Coordination of C=N group |

| IR (cm⁻¹) | New bands ~500-600 | Formation of M-O and M-N bonds |

| UV-Vis (nm) | Absorption bands in the visible region | d-d electronic transitions |

| ¹H NMR (ppm) | Disappearance of signal >9.0 | Loss of N-OH proton |

| Mass Spec (m/z) | Peak corresponding to [M(L)₂ + H]⁺ | Confirmation of 1:2 metal-to-ligand ratio |

Note: This table presents expected data based on studies of analogous N-hydroxyamidine complexes due to the absence of specific data for this compound.

Mechanistic Investigations of this compound Reactions

The mechanistic aspects of reactions involving this compound are centered around the reactivity of the N-hydroxyamidine functional group. This group can participate in several types of reactions, including tautomerization, nucleophilic attack, and reactions involving the hydroxylamino moiety.

Tautomerism: As previously mentioned, this compound can exist in two tautomeric forms: the amide oxime and the imino hydroxylamine form. Computational studies indicate that the amide oxime form is more stable. researchgate.net The tautomeric equilibrium can be influenced by the solvent and the presence of acids or bases. Water-assisted proton transfer has been shown to significantly lower the activation barrier for tautomerization compared to the uncatalyzed process. researchgate.net

Reactivity as a Nucleophile: The nitrogen atoms of the amidine group and the oxygen of the hydroxylamino group are potential nucleophilic centers. The reactivity of these sites depends on the specific reaction conditions and the nature of the electrophile. For instance, the hydroxylamino group can react with electrophiles, a reactivity that is harnessed in the synthesis of various heterocyclic compounds. The amidine nitrogen atoms can also participate in nucleophilic addition and substitution reactions.

Reactions Involving the Hydroxylamino Moiety: The N-OH group can be a site for various transformations. For example, it can be reduced to the corresponding amidine. This reduction is a key step in the mechanism of action for N-hydroxyamidine-based prodrugs, which are designed to release the active amidine in vivo. nih.gov Conversely, the N-OH group can also be involved in oxidative reactions, depending on the reaction partners and conditions.

Due to the lack of specific mechanistic studies on this compound, the understanding of its reaction mechanisms is largely inferred from studies on related N-hydroxyamidine compounds. Further research is needed to fully elucidate the specific pathways and intermediates involved in the reactions of this particular compound.

Spectroscopic and Advanced Analytical Methodologies for N Hydroxy 2 Methylbutanimidamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N'-hydroxy-2-methylbutanimidamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.

Proton and Carbon NMR Assignments

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The methyl group attached to the chiral center would appear as a doublet. The methine (CH) proton at the chiral center would likely be a complex multiplet. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information, with a distinct signal for each of the five carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments: the imine carbon would be the most downfield, followed by the carbons of the ethyl and methyl groups.

Due to the lack of specific experimental data for this compound, a data table of expected chemical shifts based on analogous structures is not provided to maintain scientific accuracy.

2D NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques would be expected to show characteristic absorption bands.

Key expected vibrational modes would include:

O-H stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹.

C-H stretching: Sharp bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C=N stretching: A strong absorption in the 1600-1690 cm⁻¹ region, characteristic of the imine group.

C-N stretching: Found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could involve the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds in the 2-methylbutyl group.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If this compound or a suitable derivative can be crystallized, this technique would allow for the unambiguous determination of its solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the compound from impurities and for analyzing its presence in complex mixtures.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. The compound would be separated based on its boiling point and interaction with the stationary phase of the column. A mass spectrometer is often coupled with GC (GC-MS) to provide identification of the separated components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A suitable reversed-phase or normal-phase method could be developed to assess the purity of this compound. The choice of column, mobile phase, and detector (e.g., UV-Vis or mass spectrometry) would be optimized for the specific properties of the analyte.

Theoretical and Computational Studies on N Hydroxy 2 Methylbutanimidamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For N'-hydroxy-2-methylbutanimidamide, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxyamidine group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the π* orbital of the C=N double bond. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -0.5 | C=N (π*) |

| HOMO | -6.8 | N-OH (n, π) |

| HOMO-LUMO Gap | 6.3 eV |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. nih.gov This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, the activation energy and reaction rate can be predicted. youtube.com

For this compound, a potential reaction of interest is its hydrolysis, which would involve the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. Computational modeling of this reaction would involve:

Locating the reactants and products in their optimized geometries.

Searching for the transition state structure connecting the reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Verifying the transition state by confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating the activation energy as the energy difference between the transition state and the reactants.

Conformational Analysis and Tautomerism Studies of this compound

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation around single bonds, while tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium.

This compound can exist in different tautomeric forms, primarily the amide oxime form and the imino hydroxylamine (B1172632) form. Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form. rsc.org The energy difference between these tautomers is typically in the range of 4-10 kcal/mol, while the energy barrier for their interconversion is significantly higher, often between 33-71 kcal/mol, making the process slow at room temperature. rsc.org

The conformational flexibility of this compound arises from rotation around several single bonds, including the C-C bonds in the 2-methylbutyl group and the C-N and N-O bonds of the hydroxyamidine moiety. The conformational analysis of the 2-methylbutyl group reveals several staggered and eclipsed conformations with varying steric interactions. libretexts.orgyoutube.com The most stable conformations will seek to minimize these steric clashes.

| Isomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Amide Oxime (most stable conformer) | 0.0 | - |

| Imino Hydroxylamine | ~5.0 | - |

| Gauche Conformer (2-methylbutyl) | ~0.9 | C-C-C-C ≈ 60° |

| Anti Conformer (2-methylbutyl) | ~1.2 | C-C-C-C ≈ 180° |

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. rsc.orgrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about solvation, diffusion, and intermolecular interactions.

An MD simulation of this compound in an aqueous solution would typically involve the following steps:

System Setup: A single molecule of this compound is placed in a box of water molecules.

Force Field Selection: An appropriate force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is chosen to describe the interactions between all atoms in the system. rsc.org

Equilibration: The system is allowed to relax to a stable temperature and pressure.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

From the simulation, various properties can be analyzed, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing insight into the solvation shell structure.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between this compound and surrounding water molecules can be quantified.

Diffusion Coefficient: The mobility of the molecule in the solvent can be calculated.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. hmdb.ca These predicted spectra can be compared with experimental data to confirm the molecular structure.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| CH₃ (on C2) | ~1.0 | ~18 |

| CH₂ | ~1.4 | ~28 |

| CH | ~2.5 | ~40 |

| C=N | - | ~155 |

| N-OH | ~8.5 | - |

| NH₂ | ~6.0 | - |

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net The resulting predicted IR spectrum shows characteristic peaks for the various functional groups present, such as the C=N stretch, N-H bends, and O-H stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govnih.gov For this compound, transitions are expected to involve the promotion of electrons from the HOMO to the LUMO (n → π* and π → π* transitions).

Potential Applications of N Hydroxy 2 Methylbutanimidamide in Chemical Sciences and Technology

N'-hydroxy-2-methylbutanimidamide as a Key Intermediate in Organic Synthesis

The utility of this compound as a versatile intermediate is most prominently demonstrated in its application in the synthesis of nitrogen-containing heterocyclic compounds. These structures are of immense interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

A significant application of this compound is its role as a key precursor in the synthesis of heteroarylbenzimidazole compounds. Patent literature indicates its use in the creation of these complex molecules, which are recognized for their broad spectrum of biological activities and are a common scaffold in medicinal chemistry. The imidamide functionality of this compound provides a reactive site for cyclization reactions, enabling the construction of the benzimidazole (B57391) ring system.

While detailed mechanistic studies in open literature are limited, the general synthetic strategy likely involves the reaction of this compound with a suitably substituted ortho-phenylenediamine derivative. This condensation and subsequent cyclization would lead to the formation of the desired benzimidazole core, with the 2-methylbutyl group from the starting material incorporated into the final structure.

| Reactant 1 | Reactant 2 | Product Class | Significance |

| This compound | Substituted ortho-phenylenediamines | Heteroarylbenzimidazoles | Core structures in medicinally relevant compounds |

Precursor for Advanced Organic Materials

Currently, there is limited specific information available in peer-reviewed literature detailing the direct application of this compound as a precursor for advanced organic materials. However, the inherent functionalities within the molecule—the hydroxylamine (B1172632) and imidamide groups—suggest potential avenues for its use in the development of novel polymers or functional materials. These groups could, in principle, be utilized for polymerization reactions or for grafting onto surfaces to impart specific properties. Further research is required to explore these possibilities.

Role of this compound and its Complexes in Catalysis

The exploration of this compound and its metallic complexes in the field of catalysis is still a nascent area of research. The presence of nitrogen and oxygen donor atoms suggests the potential for this compound to act as a ligand in organometallic chemistry.

Ligand Design in Organometallic Catalysis

The design of ligands is a cornerstone of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity. This compound possesses the necessary heteroatoms (N, O) to coordinate with metal ions, making it a candidate for ligand development. The specific coordination modes and the electronic and steric properties it would impart to a metal center are yet to be extensively studied. Theoretical and experimental investigations would be necessary to understand its potential in tuning the catalytic activity of metal complexes.

Heterogeneous and Homogeneous Catalytic Systems

There is currently no direct evidence in the scientific literature for the use of this compound or its complexes in either heterogeneous or homogeneous catalytic systems. While the compound's structure is suggestive of potential ligand capabilities, its actual performance in catalytic reactions has not been reported. The development of such catalytic systems would first require the synthesis and characterization of its metal complexes and subsequent screening in various catalytic transformations.

This compound in Materials Science Research

The application of this compound in materials science is an area that remains largely unexplored. The functional groups present in the molecule could potentially be exploited for the synthesis of new materials with tailored properties. For example, the hydroxylamine moiety could be involved in the formation of coordination polymers or metal-organic frameworks (MOFs). However, without dedicated research and published findings, its role in this field remains speculative.

Lack of Sufficient Data for this compound Applications

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific chemical compound This compound . The search did not yield the detailed research findings necessary to construct an in-depth article covering its potential applications in polymer chemistry, surface chemistry, and analytical chemistry as requested.

Initial searches primarily identify the compound within chemical supplier catalogs, such as Sigma-Aldrich, where it is listed as a product for early-stage discovery research. sigmaaldrich.com Notably, the supplier explicitly states that analytical data is not collected for this product, and it is sold on an "as-is" basis, which is common for compounds that have not been extensively studied or characterized in the scientific literature. sigmaaldrich.com

While searches did yield information on related chemical structures or functional groups, such as N-hydroxyindoles, N-alkyl-N-(2-hydroxyethyl)aldonamides, and various benzamide (B126) derivatives, this information is not directly applicable to this compound and therefore cannot be used to fulfill the request for an article focusing solely on the specified compound.

Due to the absence of detailed, peer-reviewed research and the lack of data on its properties and interactions in the contexts of polymer science, surface adsorption, or as an analytical reagent, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and content requirements. The creation of such an article would require speculative content, which would not meet the standards of a professional and authoritative scientific document.

Emerging Research Directions and Future Prospects for N Hydroxy 2 Methylbutanimidamide Studies

Development of Asymmetric Syntheses for Enantiomerically Pure N'-hydroxy-2-methylbutanimidamide

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For a chiral molecule like this compound, the development of asymmetric synthetic routes is paramount to unlocking its full potential, as different enantiomers can exhibit distinct biological activities and material properties. Current research efforts are geared towards establishing efficient and stereoselective methods for its preparation.

Key Strategies and Research Findings:

Chiral Auxiliaries: One promising approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. By temporarily attaching a chiral molecule to an achiral precursor of this compound, it is possible to induce facial selectivity in key bond-forming steps. Subsequent removal of the auxiliary would then yield the desired enantiomer.

Catalytic Asymmetric Synthesis: The development of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, represents a more atom-economical and elegant strategy. Researchers are investigating the use of such catalysts to control the stereochemistry of reactions that form the chiral center in this compound.

Enzymatic Resolutions: Biocatalysis offers a highly selective means of obtaining enantiomerically pure compounds. The use of enzymes, such as lipases or hydrolases, to selectively react with one enantiomer in a racemic mixture of this compound or a key intermediate is a viable and environmentally friendly approach being explored.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliaries | High stereoselectivity, well-established methodology. | Requires additional synthetic steps for attachment and removal of the auxiliary, not atom-economical. |

| Catalytic Asymmetric Synthesis | High efficiency, atom-economical, catalyst can be recycled. | Development of a suitable catalyst can be challenging and time-consuming. |

| Enzymatic Resolutions | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to specific substrates, can be costly, and the unreacted enantiomer needs to be separated. |

Investigation of this compound in Supramolecular Chemistry

The amidoxime (B1450833) moiety in this compound is a versatile functional group capable of participating in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions. This makes it an attractive building block for the construction of complex supramolecular architectures. researchgate.netresearchgate.net

Current and Future Research Focus:

Crystal Engineering: The ability of the amidoxime group to form predictable hydrogen-bonding networks is being explored in the field of crystal engineering. By understanding and controlling these interactions, researchers aim to design and synthesize crystalline materials of this compound with desired properties, such as specific packing arrangements or porosity.

Metal-Organic Frameworks (MOFs): The coordinating ability of the amidoxime group with metal ions opens up possibilities for the use of this compound as a ligand in the synthesis of MOFs. researchgate.net These materials are of great interest for applications in gas storage, catalysis, and sensing.

Self-Assembling Systems: In solution, this compound has the potential to self-assemble into well-defined supramolecular structures, such as gels or liquid crystals, through a combination of hydrogen bonding and other intermolecular forces. The investigation of these self-assembly processes and the characterization of the resulting materials are active areas of research.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the pace of discovery and optimization. nih.govresearchgate.netsynthiaonline.com For this compound, these computational tools offer powerful new avenues for exploration.

Applications in Research and Development:

Synthesis Planning: ML algorithms can be trained on vast databases of chemical reactions to predict viable synthetic routes for this compound. nih.govoptimlpse.co.uk This can significantly reduce the time and resources required for experimental synthesis by identifying the most promising pathways and reaction conditions.

Property Prediction: AI models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. This allows for the virtual screening of large numbers of related compounds to identify candidates with optimal characteristics for specific applications, such as drug discovery or materials science.

Reaction Optimization: Machine learning can be employed to optimize reaction conditions for the synthesis of this compound by analyzing experimental data and identifying the key parameters that influence yield and purity. synthiaonline.com This can lead to more efficient and sustainable chemical processes.

Table 2: Impact of AI and ML in this compound Research

| Research Area | Potential Impact of AI/ML |

| Synthesis | Prediction of novel and efficient synthetic routes, optimization of reaction conditions. nih.govsynthiaonline.com |

| Property Prediction | High-throughput virtual screening of derivatives for desired properties. |

| Materials Design | Design of novel supramolecular structures with tailored functionalities. |

Challenges and Opportunities in this compound Research and Development

Despite the significant potential of this compound, several challenges must be addressed to fully realize its scientific and technological promise. These challenges, however, also present exciting opportunities for future research.

Key Challenges:

Lack of Established Synthetic Routes: The limited number of reported synthetic methods for this compound, particularly for its enantiomerically pure forms, is a major hurdle for its widespread investigation.

Limited Understanding of Structure-Property Relationships: A deeper understanding of how the molecular structure of this compound and its derivatives relates to their macroscopic properties is needed to guide the rational design of new materials and molecules.

Data Scarcity for AI Models: The effectiveness of AI and ML models is highly dependent on the availability of large and high-quality datasets. The current scarcity of experimental data for this compound poses a challenge for the development of accurate predictive models.

Future Opportunities:

Development of Novel Methodologies: The need for efficient and stereoselective synthetic routes provides a significant opportunity for the development of innovative catalytic systems and synthetic strategies.

Exploration of New Applications: The versatile nature of the amidoxime functional group suggests that this compound could find applications in a wide range of fields beyond those currently being explored, such as in the development of novel sensors, extractants for metal ions, or as a prodrug in medicinal chemistry. nih.gov

Collaborative Data Generation and Sharing: To overcome the data scarcity challenge, collaborative efforts to generate and share experimental data on this compound will be crucial for accelerating the application of AI and ML in its research and development.

Q & A

Basic: What are the optimal synthetic routes for N'-hydroxy-2-methylbutanimidamide, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves condensation reactions between hydroxylamine derivatives and nitriles or imidates under controlled pH and temperature. For example, refluxing hydroxylamine hydrochloride with 2-methylbutanimidamide precursors in ethanol/water mixtures (1:1 v/v) at 80–90°C for 4–6 hours yields the target compound. Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Validate purity using:

- HPLC (C18 column, UV detection at 254 nm, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid).

- Mass Spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 131.1).

- Elemental Analysis (C, H, N, O) to verify stoichiometric ratios .

Basic: How can spectroscopic methods elucidate the structural features of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify the hydroxylamine (-NHOH) proton (δ 8.5–9.5 ppm, broad singlet) and amidine protons (δ 2.5–3.5 ppm for methyl groups). Carbon signals for the amidine moiety appear at δ 160–170 ppm.

- FT-IR : Detect N-O stretching (930–980 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (if crystalline).

Reference structural analogs like N-(4-butyl-2-methylphenyl)-N'-hydroxyimidoformamide (InChI:1S/C12H18N2O...) for comparative analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition efficacy)?

Methodological Answer:

Discrepancies often arise from variations in assay conditions. To address this:

- Standardize Assay Parameters : Use consistent substrate concentrations (e.g., 0.1–1 mM), pH (7.4 for physiological relevance), and temperature (37°C).

- Comparative Studies : Test the compound alongside known hydroxamic acid derivatives (e.g., N-hydroxy-N'-phenylpropanimidamide) under identical conditions to benchmark inhibition kinetics (IC₅₀, Kᵢ values) .

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines, adjusting for variables like solvent polarity and enzyme isoforms.

Advanced: What experimental strategies mitigate stability issues during storage or handling?

Methodological Answer:

The compound’s hydroxylamine group is prone to oxidation. Mitigation strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials. Use desiccants (silica gel) to prevent hydrolysis.

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis.

- Additives : Include antioxidants (0.1% BHT) in stock solutions .

Basic: Which solvents are suitable for solubility profiling of this compound?

Methodological Answer:

Prioritize polar aprotic solvents (DMSO, DMF) for initial solubility screening. Quantitative profiling involves:

- Shake-Flask Method : Saturate the compound in solvents (e.g., water, ethanol, acetonitrile) at 25°C for 24 hours.

- UV-Vis Spectroscopy : Measure absorbance at λ_max (e.g., 210–230 nm) against calibration curves.

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (PBS, pH 7.4) .

Advanced: How to design experiments probing the mechanism of enzyme inhibition (e.g., metalloproteinases)?

Methodological Answer:

- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.

- Docking Simulations : Model interactions between the amidine/hydroxylamine groups and enzyme active sites (e.g., Zn²⁺ coordination in MMPs).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How can reaction byproducts be systematically analyzed during synthesis?

Methodological Answer:

- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z shifts indicating hydroxylation or dimerization).

- NMR Tracking : Monitor reaction progress in real-time (in situ NMR) to detect intermediates.

- Quantum Mechanical Calculations : Predict side reactions (e.g., hydrolysis pathways) using Gaussian or ORCA software .

Basic: What functional groups dictate the reactivity of this compound?

Methodological Answer:

The hydroxylamine (-NHOH) and amidine (-C(=NH)-NH₂) groups are critical. The hydroxylamine moiety participates in redox reactions and metal chelation, while the amidine group enables nucleophilic attacks and hydrogen bonding. Comparative studies with analogs (e.g., N-hydroxy-N'-methylbenzamidine) reveal substituent effects on solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.